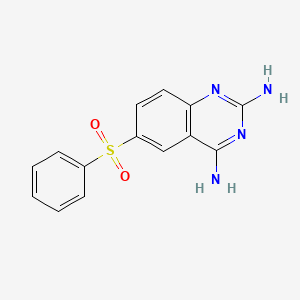
2,4-Quinazolinediamine, 6-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Quinazolinediamine, 6-(phenylsulfonyl)- is a chemical compound with the molecular formula C14H12N4O2S. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a quinazoline ring substituted with two amino groups at positions 2 and 4, and a phenylsulfonyl group at position 6.
Métodos De Preparación
The synthesis of 2,4-Quinazolinediamine, 6-(phenylsulfonyl)- can be achieved through various synthetic routes. One common method involves the chlorosulfonation of 2,4-quinazolinediamine to introduce the sulfonyl chloride group at position 6, followed by treatment with a suitable amine to obtain the desired product . Another approach involves the diazotization of the corresponding amine, followed by treatment with sulfur dioxide in the presence of copper chloride . These methods typically require controlled reaction conditions, including specific temperatures and reaction times, to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
2,4-Quinazolinediamine, 6-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino groups at positions 2 and 4 can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Aplicaciones Científicas De Investigación
2,4-Quinazolinediamine, 6-(phenylsulfonyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,4-Quinazolinediamine, 6-(phenylsulfonyl)- involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase, an enzyme involved in the folate pathway. By inhibiting this enzyme, the compound disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division . This mechanism underlies its potential antimalarial and antibacterial activities.
Comparación Con Compuestos Similares
2,4-Quinazolinediamine, 6-(phenylsulfonyl)- can be compared with other quinazoline derivatives, such as:
2,4-Diaminoquinazoline: Lacks the phenylsulfonyl group and has different biological activities.
5-Phenylsulfanyl-2,4-Quinazolinediamine: Contains a phenylsulfanyl group instead of a phenylsulfonyl group, leading to variations in its chemical reactivity and biological effects.
6-Chloro-2,4-Quinazolinediamine: Substituted with a chlorine atom at position 6, resulting in different pharmacological properties. The uniqueness of 2,4-Quinazolinediamine, 6-(phenylsulfonyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
51123-24-1 |
|---|---|
Fórmula molecular |
C14H12N4O2S |
Peso molecular |
300.34 g/mol |
Nombre IUPAC |
6-(benzenesulfonyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C14H12N4O2S/c15-13-11-8-10(6-7-12(11)17-14(16)18-13)21(19,20)9-4-2-1-3-5-9/h1-8H,(H4,15,16,17,18) |
Clave InChI |
PPVKDCRCHJWCLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


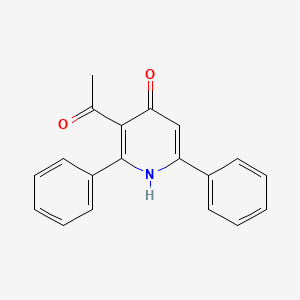
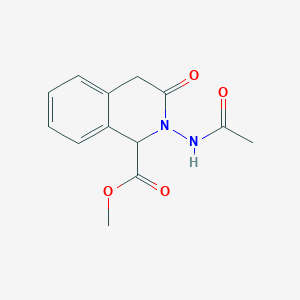
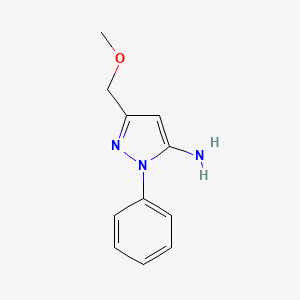

![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)
![4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13994605.png)

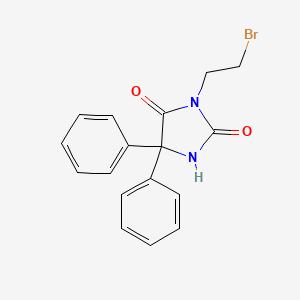
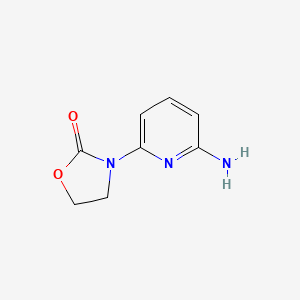
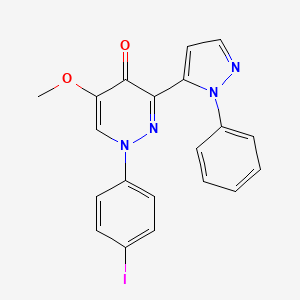
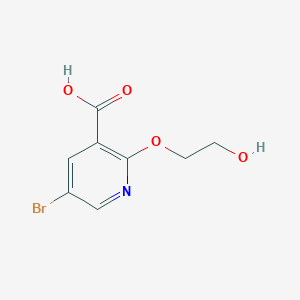
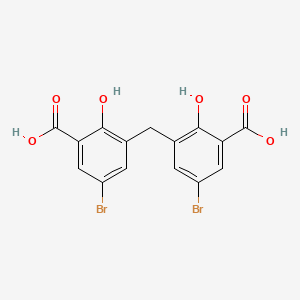
![2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one](/img/structure/B13994651.png)
![Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13994654.png)
